Pteroic Acid NHS Ester
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Overview
Description
Pteroic Acid NHS Ester, also known as 4-[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoic acid N-hydroxysuccinimide ester, is a derivative of pteroic acid. This compound is widely used in bioconjugation techniques due to its ability to form stable amide bonds with primary amines. It is particularly useful in the field of biochemistry and molecular biology for labeling and crosslinking proteins and other biomolecules .
Mechanism of Action
Target of Action
Pteroic Acid NHS Ester primarily targets primary amines, which are common functional groups present in virtually all proteins and peptides . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .
Mode of Action
The compound interacts with its targets through a process known as NHS Ester bioconjugation . This technique involves the creation of a stable amide bond between the this compound and the amine-containing biomolecules . To react an NHS ester with an amine, the amine and NHS-ester are mixed in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein and peptide conjugation. The compound forms a chemically stable amide bond with the target molecule, altering its structure and potentially its function . This process is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .
Pharmacokinetics
The compound’s bioconjugation with amine-containing biomolecules suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the formation of a stable amide bond with the target molecule . This can lead to changes in the target molecule’s structure and function, potentially influencing various biological processes. For example, the compound has been used in the synthesis of folate conjugates of the tripyrrolic prodigiosene skeleton .
Action Environment
The action of this compound is influenced by environmental factors such as pH. At lower pH values, the peptide’s N-terminal amine is in its more protonated form, thereby rendering the functional group unreactive as nucleophiles— slowing the reaction rate and leading to less efficient conjugation .
Biochemical Analysis
Biochemical Properties
Pteroic Acid NHS Ester plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines. This reaction is commonly used in the labeling of proteins, peptides, and other biomolecules. The compound interacts with enzymes such as folylpolyglutamate synthetase, which catalyzes the addition of glutamate residues to folate derivatives, including pteroic acid . This interaction is essential for the activation of methotrexate, a chemotherapeutic agent, through glutamylation .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides through bioconjugation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the conjugation of this compound to antibodies can enhance their stability and biocompatibility, leading to improved targeting and efficacy in immunoassays . Additionally, the compound’s ability to form stable amide bonds with primary amines can impact cellular functions by altering protein interactions and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines on biomolecules. This reaction is pH-dependent, with the highest reactivity observed at a pH where the amine is deprotonated . The compound’s interaction with primary amines leads to the creation of a stable amide bond, which can modify the function and activity of the target biomolecule. This mechanism is widely used in the bioconjugation of proteins and peptides for various applications, including drug delivery and diagnostic assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under appropriate storage conditions, but its reactivity can decrease over time if not stored properly . Long-term studies have shown that the stability of this compound can be maintained for extended periods, ensuring consistent results in biochemical experiments . Degradation products may form over time, potentially affecting the compound’s efficacy in bioconjugation reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound is generally well-tolerated and can effectively modify target biomolecules without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and metabolism . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to folate metabolism. The compound interacts with enzymes such as folylpolyglutamate synthetase, which catalyzes the addition of glutamate residues to folate derivatives . This interaction is crucial for the activation of methotrexate and other folate-based drugs, enhancing their therapeutic efficacy . Additionally, this compound can influence metabolic flux and metabolite levels by modifying key enzymes and proteins involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable amide bonds with primary amines allows it to be efficiently transported to target sites within the cell . This transport and distribution are essential for the compound’s localization and accumulation in specific cellular compartments, ensuring its effective function in biochemical reactions .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through these interactions . This localization is crucial for the compound’s activity and function, as it ensures that this compound can effectively modify target biomolecules in the desired cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pteroic Acid NHS Ester involves the hydrolysis of folic acid into its core components, pteroic acid and L-glutamic acid. The pteroic acid is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester . The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at a pH where the amine is deprotonated .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Pteroic Acid NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds . This reaction is highly pH-dependent, with the highest reactivity observed when the amine is in its deprotonated form .
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide
Conditions: Polar aprotic solvents (e.g., DMSO), pH control to maintain deprotonated state of amines
Major Products
The major product of the reaction between this compound and primary amines is a stable amide bond, which is crucial for bioconjugation applications .
Scientific Research Applications
Pteroic Acid NHS Ester is extensively used in scientific research for:
Bioconjugation: Labeling and crosslinking proteins, peptides, and other biomolecules.
Drug Delivery: Conjugation with drugs to target specific cells or tissues.
Diagnostics: Development of diagnostic assays and imaging agents.
Biomarker Discovery: Identifying and validating biomarkers for various diseases.
Comparison with Similar Compounds
Similar Compounds
Folic Acid NHS Ester: Similar in structure but includes an additional glutamic acid moiety.
Biotin NHS Ester: Used for biotinylation of proteins and other biomolecules.
Fluorescein NHS Ester: Used for fluorescent labeling of biomolecules.
Uniqueness
Pteroic Acid NHS Ester is unique due to its specific structure that allows for targeted conjugation at the γ-carboxylic acid site, maintaining the α-carboxylic site for receptor recognition . This specificity makes it particularly useful in targeted drug delivery and diagnostic applications .
Properties
CAS No. |
1608089-22-0 |
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Molecular Formula |
C₁₈H₁₅N₇O₅ |
Molecular Weight |
409.36 |
Synonyms |
4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]-benzoic acid, , 2,5-dioxo-1-pyrrolidinyl Ester; |
Origin of Product |
United States |
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